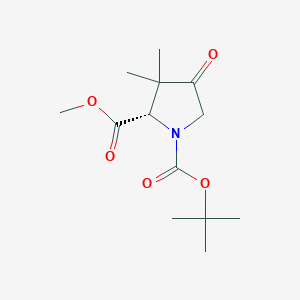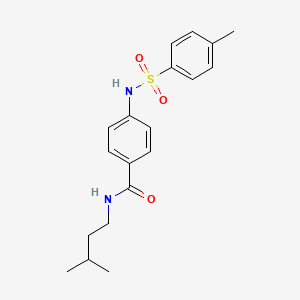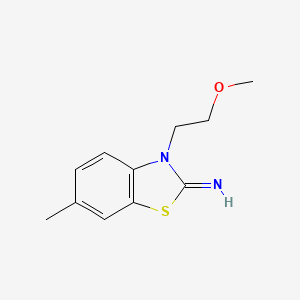![molecular formula C11H9F2I B2639442 1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287331-45-5](/img/structure/B2639442.png)
1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-3-iodobicyclo[111]pentane is a compound that features a bicyclo[111]pentane core, which is a highly strained and rigid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the addition of a difluorophenyl group to a pre-formed bicyclo[1.1.1]pentane intermediate. This can be achieved through various synthetic routes, including radical reactions and photoredox catalysis .
Industrial Production Methods
Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis. This approach allows for the efficient generation of bicyclo[1.1.1]pentane derivatives on demand, providing an attractive and straightforward access to gram quantities of the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Radical Reactions: The compound can participate in radical reactions, such as those induced by visible light.
Common Reagents and Conditions
Common reagents used in these reactions include sodium arylsulfinates for radical reactions and various nucleophiles for substitution reactions. Conditions often involve mild temperatures and the use of photoredox catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives, while radical reactions can produce gem-difluoroallylic bicyclo[1.1.1]pentanes .
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound’s rigid structure and unique properties make it a valuable bioisostere for para-substituted benzene rings in drug design.
Materials Science: It can be used as a molecular rod or linker unit in the development of new materials, such as liquid crystals and metal-organic frameworks.
Chemical Biology: The compound’s ability to undergo various chemical reactions makes it useful in the synthesis of complex molecules for biological studies.
Mechanism of Action
The mechanism by which 1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane exerts its effects is largely dependent on its application. In medicinal chemistry, it acts as a bioisostere, mimicking the geometry and electronic properties of benzene rings while providing enhanced solubility and metabolic stability . The molecular targets and pathways involved would vary based on the specific drug design and therapeutic application.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Difluorophenyl)sulfonylbicyclo[2.1.0]pentane
- 1-(4-(Trifluoromethyl)phenyl)sulfonylbicyclo[2.1.0]pentane
Uniqueness
1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane is unique due to its specific substitution pattern and the presence of both difluorophenyl and iodine groups. This combination of substituents provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2I/c12-7-1-2-8(9(13)3-7)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAKIROQNYKCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
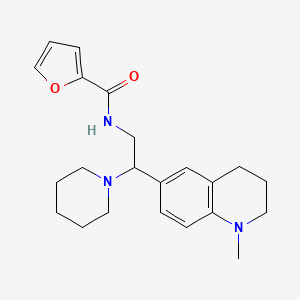
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2639362.png)
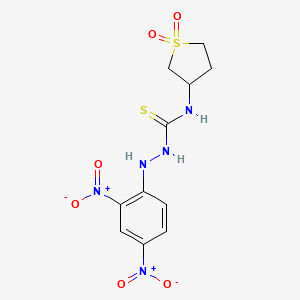
![3,4,5-triethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2639364.png)
![N-(4-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2639365.png)
![N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2639366.png)
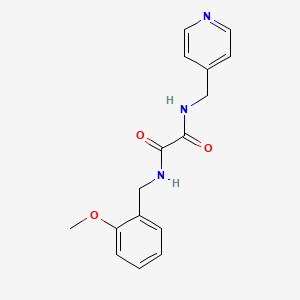
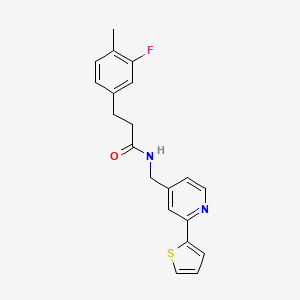
![2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2639371.png)
![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2639376.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide](/img/structure/B2639378.png)
